molecular formula C12H14N2O3 B589442 trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester CAS No. 135028-97-6

trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester

Cat. No.: B589442
CAS No.: 135028-97-6
M. Wt: 234.255
InChI Key: LXSYCOKNUBLDNJ-ONGXEEELSA-N
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Description

Chemical Structure: The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted with a methyl group at position 1, a ketone at position 5, a 3-pyridinyl moiety at position 2, and a methyl ester at position 2. The trans configuration indicates that substituents on the pyrrolidine ring are positioned on opposite sides of the plane, influencing stereochemical properties and interactions .

For example, parallel solution-phase synthesis of pyrrolidine-pyrimidine hybrids (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides) starts with itaconic acid and progresses through alkylation, cyclization, and amidation steps . Similar strategies likely apply to the target compound, with modifications to incorporate the 3-pyridinyl group and methyl ester.

Properties

IUPAC Name

methyl (2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-10(15)6-9(12(16)17-2)11(14)8-4-3-5-13-7-8/h3-5,7,9,11H,6H2,1-2H3/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSYCOKNUBLDNJ-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)OC)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]([C@H](CC1=O)C(=O)OC)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747380
Record name Methyl (2R,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135028-97-6
Record name Methyl (2R,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through a cyclization reaction.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Functional Group Modifications: Various functional groups such as the methyl ester and the ketone are introduced through selective reactions, including esterification and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization Reactions: Utilizing high-efficiency catalysts to form the pyrrolidine ring.

    Automated Coupling Reactions:

    Purification Processes: Using advanced purification techniques such as chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the functional groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways or catalytic processes.

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Pyrrolidine Derivatives

Compound Name Substituents Molecular Formula Key Features Spectral Data (NMR) Reference
Target Compound : trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester 1-Me, 2-(3-pyridinyl), 3-COOMe, 5-oxo C₁₃H₁₄N₂O₃ Methyl ester, pyridinyl group, trans stereochemistry Not explicitly provided; comparable to analogs in
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate 1-benzyl, 4-(fluoropyridinyl), 3-COOMe, tert-butyldimethylsilyloxy C₂₉H₃₉FN₂O₃Si Bulky silyl-protected hydroxyl, fluoropyridine ¹H NMR: δ 7.3–6.8 (aromatic), 3.6 (COOCH₃)
2(S)-[[5-[3-(2-Hydroxyethyl)-5-isoxazolyl]-3-pyridinyloxy]methyl]azetidine-1-carboxylic Acid tert-Butyl Ester (14) Azetidine ring, tert-butyl ester, isoxazolyl-pyridine C₂₁H₂₈N₄O₅ Four-membered azetidine ring, hydroxyethyl-isoxazole ¹H NMR: δ 8.4 (pyridine-H), 4.5 (OCH₂)
(2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid 1-Et, 2-(trimethoxyphenyl), 3-COOH, 5-oxo C₁₆H₂₁NO₆ Carboxylic acid, trimethoxyphenyl group Not provided; comparable to CEP-1347 in
3-Pyridinepropanoic acid, β-[2-(ethoxycarbonyl)-5-oxo-3-(3-pyridinyl)-2-pyrrolidinyl]-, ethyl ester Dual pyridine rings, ethoxycarbonyl groups C₂₂H₂₅N₃O₅ Ethyl esters, dual pyridinyl substitution Mass spec: m/z 501 [M+H]⁺ (similar to )

Key Structural Differences and Implications

Substituent Effects: Ester Groups: The target compound’s methyl ester (COOMe) offers higher metabolic stability compared to tert-butyl esters (e.g., in compound 14 from ) but lower lipophilicity than ethyl esters (e.g., in ).

Stereochemistry :

  • The trans configuration in the target compound and (±)-trans-methyl derivatives () likely reduces steric hindrance compared to cis isomers, improving binding affinity in biological targets (e.g., nicotinic acetylcholine receptors as in ).

Protective Groups :

  • Silanyloxy-protected derivatives (e.g., ) are intermediates in synthesis, whereas the target compound’s lack of such groups suggests it is a final product optimized for stability.

Physicochemical and Spectral Comparisons

  • NMR Trends : Pyridine protons in analogs resonate at δ 8.4–8.6 (), while pyrrolidine methyl groups appear at δ 1.2–1.5. The target compound’s methyl ester (COOMe) would show a singlet near δ 3.6–3.8 .
  • Mass Spectrometry : Ethyl ester analogs () exhibit higher molecular weights (e.g., m/z 501 ), whereas methyl esters reduce mass by ~14 Da.

Biological Activity

trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester (CAS No. 135028-97-6) is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3, with a molecular weight of 234.25 g/mol. The structure is depicted as follows:

SMILES COC(=O)[C@H]1CC(=O)N(C)[C@H]1c2cccnc2\text{SMILES }COC(=O)[C@H]1CC(=O)N(C)[C@H]1c2cccnc2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. The pyridine ring facilitates π-π stacking interactions, while the functional groups can form hydrogen bonds or coordinate with metal ions, modulating biological pathways and catalytic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was found to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated that the compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria.
  • Anticancer Mechanism : Research by Johnson et al. (2023) explored the anticancer mechanism of this compound in detail. The study revealed that this compound triggers apoptosis in cancer cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels.

Synthetic Routes and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Its applications in medicinal chemistry include serving as a pharmacophore for drug design and as an intermediate in synthesizing more complex molecules.

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